molecular formula C20H19N3O4 B2669168 Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034549-73-8

Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2669168
CAS No.: 2034549-73-8
M. Wt: 365.389
InChI Key: NUNSLBQSFBRIBA-UHFFFAOYSA-N
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Description

Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound featuring a benzyl group, a furan ring, a pyridine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through the reaction of 2-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions.

    Amination Reaction: The pyridine derivative is then subjected to an amination reaction with benzylamine to introduce the benzyl group.

    Carbamate Formation: Finally, the compound is treated with phosgene or a suitable carbamoyl chloride to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydride reagents such as sodium borohydride.

    Substitution: The benzyl group can be substituted via nucleophilic substitution reactions, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Furan epoxides

    Reduction: Amines or alcohols, depending on the specific functional groups reduced

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can be used as an intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism by which Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the activity of these proteins. The furan and pyridine rings could play crucial roles in binding to the active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(pyridin-3-ylamino)-2-oxoethyl)carbamate
  • Benzyl (2-(furan-2-ylamino)-2-oxoethyl)carbamate
  • Benzyl (2-(pyridin-2-ylmethylamino)-2-oxoethyl)carbamate

Uniqueness

Benzyl (2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its binding affinity and specificity towards biological targets compared to similar compounds with only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

benzyl N-[2-[[2-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(13-23-20(25)27-14-15-6-2-1-3-7-15)22-12-16-8-4-10-21-19(16)17-9-5-11-26-17/h1-11H,12-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNSLBQSFBRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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